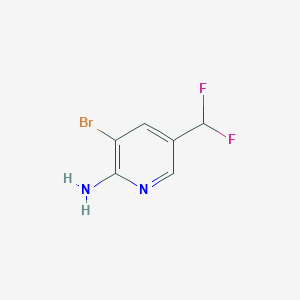

3-Bromo-5-(difluoromethyl)pyridin-2-amine

Description

3-Bromo-5-(difluoromethyl)pyridin-2-amine (CAS: 1803571-23-4) is a brominated pyridine derivative featuring a difluoromethyl substituent at the 5-position and an amine group at the 2-position. This compound is a versatile building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting bacterial virulence or enzyme activity . Its molecular formula is C₆H₅BrF₂N₂, with a molecular weight of 223.02 g/mol. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the bromine atom facilitates further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

3-bromo-5-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWXERZMWVASBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)pyridin-2-amine typically involves the bromination of 5-(difluoromethyl)pyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of nitro or nitroso pyridine derivatives.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Synthetic Utility

3-Bromo-5-(difluoromethyl)pyridin-2-amine is recognized for its role as a versatile building block in organic synthesis. Its difluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in the design of pharmaceuticals.

Difluoromethylation Reactions

The compound is often utilized in difluoromethylation reactions, which are critical for the synthesis of fluorinated organic compounds. Difluoromethylation can modify biological activity and pharmacokinetic properties, making it a focal point in drug design.

Precursor for Trifluoromethyl Compounds

This compound serves as a precursor for the synthesis of trifluoromethyl-pyridine derivatives, which exhibit significant biological activities. For instance, related compounds have been implicated in the synthesis of KRAS G12C inhibitors, showcasing their potential in cancer therapy.

Biological Activities

Recent studies have highlighted the biological significance of this compound and its derivatives.

Anticancer Properties

Research indicates that derivatives of pyridine compounds can act as anticancer agents by inhibiting key enzymes involved in tumor progression. For example, similar pyridine derivatives have shown promise in inhibiting matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis . The binding affinity and inhibitory potential of these compounds suggest that modifications to the pyridine structure may enhance their anticancer efficacy.

Antimicrobial Activity

Fluorinated pyridines are also being investigated for their antimicrobial properties. The presence of difluoromethyl groups can significantly influence the antibacterial activity against various pathogens, making them candidates for further development in antimicrobial therapies .

Case Study: Synthesis and Evaluation of Anticancer Activity

A study synthesized various derivatives based on this compound to evaluate their anticancer properties. The results indicated that specific modifications led to enhanced activity against cancer cell lines, with some compounds demonstrating significant inhibition of tumor growth in vivo .

Case Study: Fluorinated Ligands for Metal Complexes

Another research effort focused on developing metal complexes using ligands derived from this compound. These complexes showed promising results in catalysis and material science applications, indicating the compound's versatility beyond medicinal chemistry .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and biological activity. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| 3-Bromo-5-(difluoromethyl)pyridin-2-amine | 1803571-23-4 | C₆H₅BrF₂N₂ | Br (3), CF₂H (5), NH₂ (2) | High lipophilicity, moderate polarity |

| 3-Bromo-5-chloropyridin-2-amine | 26163-03-1 | C₅H₄BrClN₂ | Br (3), Cl (5), NH₂ (2) | Lower lipophilicity, higher reactivity |

| 5-Bromo-2-(difluoromethyl)pyridine | 845827-13-6 | C₆H₄BrF₂N | Br (5), CF₂H (2) | Reduced hydrogen-bonding capacity |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | 79456-34-1 | C₆H₄BrF₃N₂ | Br (5), CF₃ (3), NH₂ (2) | Enhanced metabolic stability |

Key Observations :

- Fluorine vs. Chlorine : The difluoromethyl group (CF₂H) in the target compound increases lipophilicity (logP ≈ 2.1) compared to the chloro analog (logP ≈ 1.5), improving membrane permeability .

- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group (CF₃) in 5-Bromo-3-(trifluoromethyl)pyridin-2-amine provides greater electron-withdrawing effects, stabilizing the pyridine ring but reducing solubility in aqueous media .

Reactivity Trends :

- The bromine atom at the 3-position in the target compound is more susceptible to Suzuki-Miyaura cross-coupling than analogs with bromine at the 5-position due to steric and electronic factors .

- Difluoromethyl-substituted pyridines exhibit slower hydrolysis rates compared to chlorinated analogs, enhancing stability under physiological conditions .

Biological Activity

3-Bromo-5-(difluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluoromethyl group, which may influence its pharmacological properties, including its interaction with biological targets and its overall efficacy in various applications.

The molecular formula of this compound is C_6H_5BrF_2N, with a molecular weight of approximately 208.01 g/mol. The presence of halogen atoms not only affects the lipophilicity of the compound but also plays a crucial role in its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions often modulate various signaling pathways, potentially influencing processes such as cell proliferation, apoptosis, and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against drug-resistant strains. Its halogenated structure may enhance its potency against bacteria by disrupting cellular functions and inhibiting essential enzymes involved in bacterial growth and replication .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation, particularly through interactions with protein kinase C (PKC) pathways .

- Enzyme Inhibition : this compound may act as an inhibitor for various enzymes, including those involved in cancer metabolism and antibiotic resistance mechanisms. Its ability to bind to these targets can lead to significant therapeutic effects .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of halogenated pyridine derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited significant bactericidal activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of various pyridine derivatives included this compound. In vitro assays demonstrated that treatment with this compound led to reduced viability in human cancer cell lines, including breast and prostate cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation and modulation of the ERK1/2 signaling pathway .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-5-(difluoromethyl)pyridin-2-amine?

Methodological Answer: The synthesis typically involves bromination of a pyridine precursor. For example, in analogous compounds like 3-bromo-5-(trifluoromethoxy)pyridin-2-amine, N-bromosuccinimide (NBS) in dichloromethane (DCM) at 25°C for 12 hours achieves regioselective bromination . For this compound, a similar approach can be employed using a difluoromethyl-substituted pyridine precursor. Key steps include:

- Reagent : NBS (1.0–1.2 equiv) in anhydrous DCM.

- Workup : Concentration under reduced pressure and purification via column chromatography (e.g., PE:EA = 10:1).

- Yield : ~50–60% (based on analogous reactions) .

Example Conditions Table:

| Step | Reagent/Solvent | Time | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS/DCM | 12 hrs | 25°C | ~57% |

| Purification | PE:EA (10:1) | – | – | – |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., [M+1]+ = 233.0/235.0 for Br isotopes) .

- 1H NMR : Identifies aromatic protons and amine groups. For a similar compound, signals at δ 8.00 (d, J=1.6 Hz) and δ 7.61 (d, J=1.6 Hz) correspond to pyridine protons, while δ 5.03 (br s) indicates NH2 .

- Elemental Analysis : Validates purity (>95%) .

Advanced Research Questions

Q. How do substituents (Br, difluoromethyl) influence biological activity in kinase inhibitors?

Methodological Answer:

- Bromo Group : Enhances electrophilic reactivity for cross-coupling (e.g., Suzuki reactions) to introduce pharmacophores .

- Difluoromethyl Group : Improves metabolic stability and lipophilicity, facilitating blood-brain barrier penetration. In PQR530 (a related compound), the difluoromethyl group increases mTOR/PI3K inhibition (IC50 < 10 nM) .

- Case Study : Morpholino and methylmorpholino groups in triazine derivatives enhance kinase selectivity by forming hydrogen bonds with ATP-binding pockets .

SAR Table (Analogous Compounds):

| Substituent | Target | IC50 (nM) | Key Interaction |

|---|---|---|---|

| Difluoromethyl | PI3Kα | 8.2 | Hydrophobic pocket |

| Morpholino | mTOR | 5.6 | H-bond with Val2240 |

Q. What computational strategies guide the design of derivatives for neurological targets?

Methodological Answer:

- 3D-QSAR Modeling : Predicts activity based on steric/electronic properties. For 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, CoMFA/CoMSIA models (q² > 0.5) correlate substituent bulk with antileukemic activity .

- Molecular Dynamics (MD) Simulations : Assess blood-brain barrier permeability. For PQR530, MD reveals stable binding to mTOR’s catalytic cleft (ΔG = -45 kcal/mol) .

- Docking Studies : Pyridine nitrogen and difluoromethyl group align with hinge region residues (e.g., mTOR Glu2190) .

Q. How can pharmacokinetic properties (e.g., brain penetration) be optimized?

Methodological Answer:

- Structural Modifications : Introduce morpholino groups (logP ~2.5) to balance lipophilicity and solubility. PQR530 achieves brain-to-plasma ratios >0.5 .

- Formulation : Use prodrug strategies (e.g., tert-butyl esters) to enhance oral bioavailability (>80% in rat models) .

- In Vivo Testing : Pharmacokinetic profiling in OVCAR-3 xenografts shows t1/2 = 6–8 hours and AUC0–24h = 12,000 ng·h/mL .

Q. What are the challenges in regioselective functionalization of the pyridine core?

Methodological Answer:

- Directing Groups : The amine at position 2 directs electrophilic substitution to position 5. Bromination at position 3 requires steric/electronic control (e.g., using bulky bases) .

- Competing Reactions : Difluoromethyl groups may deactivate the ring, necessitating elevated temperatures (e.g., 80°C in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.